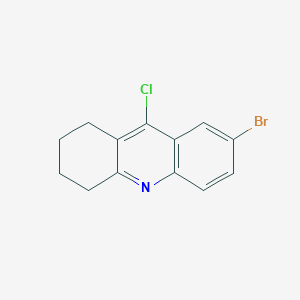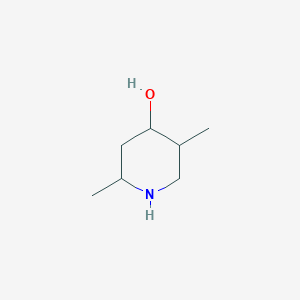
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one is a complex organic compound characterized by the presence of fluorine atoms and a purine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the trifluorophenoxy group: This can be done using coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure is also known to interact with various biological pathways, making this compound a versatile tool in biochemical research.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: shares similarities with other fluorinated purine derivatives.
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: is also comparable to compounds like 1-(4-chlorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one.
Uniqueness
The uniqueness of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one lies in its specific combination of fluorine atoms and purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
属性
CAS 编号 |
1009032-45-4 |
|---|---|
分子式 |
C18H10F4N4O2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)purin-6-one |
InChI |
InChI=1S/C18H10F4N4O2/c1-25-8-23-15-16(25)24-18(28-12-7-6-11(20)13(21)14(12)22)26(17(15)27)10-4-2-9(19)3-5-10/h2-8H,1H3 |
InChI 键 |
XUVCWSPRHKGBNO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)OC4=C(C(=C(C=C4)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)










